(2-Chloro-6-formylpyridin-4-YL)acetic acid
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Overview
Description
(2-Chloro-6-formylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and an acetic acid moiety attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of (2-Chloro-6-formylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by formylation and subsequent acetic acid addition. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including the use of protective groups and purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality .
Chemical Reactions Analysis
(2-Chloro-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Chloro-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
(2-Chloro-6-formylpyridin-4-YL)acetic acid can be compared with other pyridine derivatives, such as:
2-(Pyridin-4-yl)acetic acid: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
2-(2-Chloro-6-formylpyridin-4-yl)acetic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in research .
Properties
Molecular Formula |
C8H6ClNO3 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-(2-chloro-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13) |
InChI Key |
KZPRNUFKPOUEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)CC(=O)O |
Origin of Product |
United States |
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